molecular formula C17H17NO3 B5881336 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide

Cat. No. B5881336
M. Wt: 283.32 g/mol
InChI Key: OUSAFRYEVCVLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, this chemical compound has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide acts primarily as a serotonin releaser, causing the release of large amounts of serotonin from the presynaptic neuron into the synaptic cleft. This results in increased serotonin levels in the brain, leading to feelings of euphoria, empathy, and emotional openness. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide also acts as a mild dopamine and norepinephrine releaser, contributing to its stimulant effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use can lead to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, hyponatremia, and serotonin syndrome in some cases. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been used in a number of lab experiments to study its effects on various physiological and behavioral processes. Its ability to induce feelings of empathy and emotional openness has made it a useful tool in the study of social behavior and interpersonal relationships. However, its potential neurotoxicity and the risk of adverse effects limit its use in lab experiments.

Future Directions

There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-based therapies for the treatment of PTSD and other mental health conditions. Another area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide analogs with improved therapeutic potential and reduced risk of adverse effects. Additionally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide use and to develop strategies for minimizing its potential harms.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide using a reducing agent such as aluminum amalgam or sodium borohydride. The purity and yield of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide can be improved through various purification techniques such as recrystallization or chromatography.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy involves the administration of a single dose of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide in a controlled setting, followed by psychotherapy sessions. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide-assisted psychotherapy can lead to significant improvements in PTSD symptoms, with some participants reporting long-term remission of symptoms.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(7-11)17(19)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSAFRYEVCVLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzamide

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